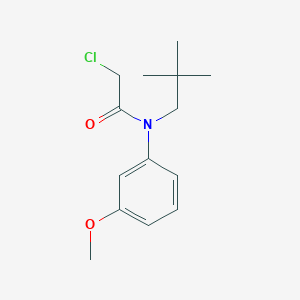
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide, also known as L-768,242, is a selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is involved in the regulation of pain, inflammation, and mood. The discovery of L-768,242 has led to a better understanding of the role of the NK1 receptor in various physiological and pathological processes.
Wirkmechanismus
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide acts as a competitive antagonist of the NK1 receptor. The NK1 receptor is primarily expressed in the central and peripheral nervous system and is involved in the regulation of various physiological and pathological processes. By blocking the activation of the NK1 receptor, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide can modulate the release of neurotransmitters and neuropeptides, leading to the attenuation of pain and inflammation.
Biochemical and Physiological Effects:
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide can effectively reduce the release of substance P, a neuropeptide that is involved in pain and inflammation. Additionally, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide is its selectivity for the NK1 receptor. This allows for more precise targeting of the receptor, reducing the potential for off-target effects. Additionally, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide has been shown to have a favorable safety profile in animal studies. However, one of the limitations of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide. One area of interest is the potential use of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide as a novel analgesic and anti-inflammatory agent in humans. Additionally, the role of the NK1 receptor in various pathological processes, such as cancer and depression, is an area of active research. Further studies are needed to fully elucidate the potential therapeutic applications of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide and the NK1 receptor.
Synthesemethoden
The synthesis of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide involves several steps. The first step is the reaction of 3-methoxybenzylamine with 2,2-dimethylpropionyl chloride to form N-(3-methoxybenzyl)-2,2-dimethylpropionamide. The second step is the reaction of the resulting amide with thionyl chloride to form N-(3-methoxybenzyl)-2,2-dimethylpropanamide thionyl chloride adduct. The final step is the reaction of the adduct with 2-chloroacetamide to form 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is the role of the NK1 receptor in pain and inflammation. Studies have shown that 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide can effectively reduce pain and inflammation in animal models, indicating its potential as a novel analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)10-16(13(17)9-15)11-6-5-7-12(8-11)18-4/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVBJSPRZIKFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C1=CC(=CC=C1)OC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(benzo[d][1,3]dioxole-5-carbonyl)-5-benzyl-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2561830.png)
![Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2561831.png)
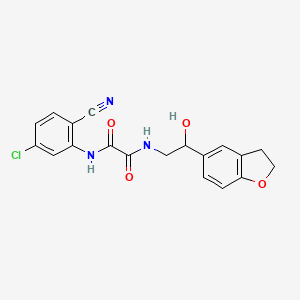
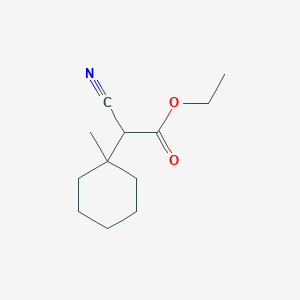
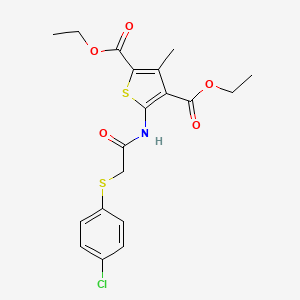

![2,7,10-Triazaspiro[5.6]dodecan-11-one dihydrochloride](/img/structure/B2561839.png)
![2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2561840.png)

![N-(2,3-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2561845.png)
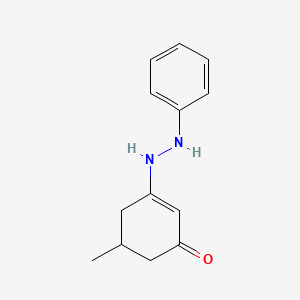
![3-(4-methoxyphenyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2561847.png)
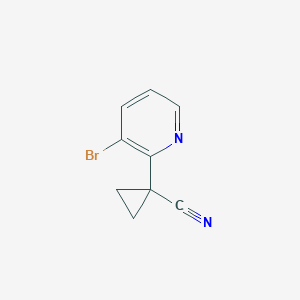
![2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2561851.png)